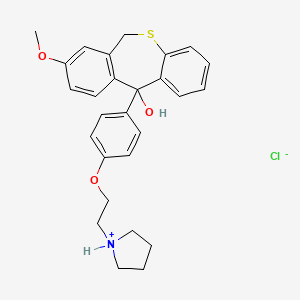

Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride

Descripción

This compound features a dibenzo[b,e]thiepin core, characterized by a sulfur atom in its central heterocyclic ring, with key substitutions:

- Methoxy group at position 8: Modulates electronic properties and steric bulk.

- p-(2-(1-pyrrolidinyl)ethoxy)phenyl group at position 11: Introduces a polar, basic side chain, likely improving solubility and targeting neurotransmitter receptors (e.g., histamine, serotonin) due to pyrrolidine’s prevalence in CNS-active drugs.

- Hydrochloride salt: Improves aqueous solubility and bioavailability, a common formulation strategy for pharmaceuticals.

Propiedades

Número CAS |

36547-32-7 |

|---|---|

Fórmula molecular |

C27H30ClNO3S |

Peso molecular |

484.0 g/mol |

Nombre IUPAC |

8-methoxy-11-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-6H-benzo[c][1]benzothiepin-11-ol;chloride |

InChI |

InChI=1S/C27H29NO3S.ClH/c1-30-23-12-13-24-20(18-23)19-32-26-7-3-2-6-25(26)27(24,29)21-8-10-22(11-9-21)31-17-16-28-14-4-5-15-28;/h2-3,6-13,18,29H,4-5,14-17,19H2,1H3;1H |

Clave InChI |

YJBVPMJATOZROK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)C(C3=CC=CC=C3SC2)(C4=CC=C(C=C4)OCC[NH+]5CCCC5)O.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Dibenzothiepin Core

-

- 2-halobenzoic acids (e.g., 2-bromobenzoic acid)

- Bis(3,5-dimethoxyphenyl)disulfide or related diaryl sulfide precursors

-

- The diaryl sulfide intermediate is formed by coupling 2-halobenzoic acid with bis(3,5-dimethoxyphenyl)disulfide using metal catalysts such as copper or nickel in polar aprotic solvents (dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone).

- This step yields 2-(3,5-dimethoxyphenylthio)benzoic acid derivatives.

Conversion to Nitrile and Cyclization

- The carboxylic acid derivative is reduced (e.g., lithium aluminum hydride or diborane) and converted to halogenated intermediates (using thionyl chloride or phosphorus tribromide).

Subsequent reaction with cyanide salts (sodium or potassium cyanide) forms nitrile intermediates such as 2-(3,5-dimethoxyphenylthio)benzylnitrile.

Deprotection and Reduction to Diol

Functionalization with Methoxy and Pyrrolidinylethoxyphenyl Groups

- The 8-methoxy substitution is introduced either by selective methylation of hydroxy groups or by using methoxy-substituted precursors during initial synthesis steps.

- The 11-position is functionalized with a p-(2-(1-pyrrolidinyl)ethoxy)phenyl substituent via nucleophilic aromatic substitution or coupling reactions, often employing palladium-catalyzed cross-coupling or nucleophilic displacement with the corresponding phenoxyalkylamine derivative.

Formation of Hydrochloride Salt

- The free base of the final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and solubility for pharmaceutical use.

Summary Table of Preparation Steps

Research Findings and Notes

- The synthesis relies heavily on classical aromatic substitution and Friedel-Crafts cyclization techniques, with modern adaptations for functional group tolerance.

- Metal-catalyzed coupling reactions are preferred for diaryl sulfide formation due to their efficiency and selectivity.

- Deprotection using pyridine hydrochloride at elevated temperatures is a critical step to obtain the active diol intermediate with good yield and purity.

- The introduction of the pyrrolidinylethoxyphenyl moiety is often performed in the final steps to avoid instability during earlier harsh reaction conditions.

- Purification is typically achieved by silica gel chromatography and recrystallization from solvents such as diisopropyl ether-hexane mixtures.

- The hydrochloride salt form improves the compound’s pharmacokinetic properties and stability for medical formulations.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrrolidinyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects , particularly as an antidepressant or antipsychotic agent. Its structure allows it to interact with neurotransmitter systems in the brain, which is crucial for mood regulation and psychotic symptom management.

Key Points:

- Antidepressant Activity: Similar compounds in the dibenzo family have shown efficacy in treating depression by inhibiting the reuptake of serotonin and norepinephrine .

- Antipsychotic Properties: Research indicates that dibenzo derivatives can modulate neurotransmitter receptors, which may help alleviate psychotic symptoms.

Pharmacology

The pharmacological profile of dibenzo(b,e)thiepin-11-ol includes its interaction with various receptors and its pharmacokinetic properties. Studies have demonstrated that this compound can affect serotonin receptors and potentially other neurotransmitter systems.

Mechanism of Action:

- The compound likely influences neurotransmitter levels by modulating receptor activity, leading to therapeutic effects such as mood stabilization.

Research Findings:

- A study highlighted the interactions of dibenzo derivatives with dopamine and serotonin receptors, suggesting a multifaceted approach to treatment .

Biological Research Applications

In biological studies, dibenzo(b,e)thiepin-11-ol is utilized to explore cellular signaling pathways and molecular mechanisms. Its unique structure makes it a valuable tool for understanding complex biological processes.

Applications:

- Cellular Signaling Studies: Investigating how this compound affects cellular responses can provide insights into its therapeutic potential.

- Molecular Mechanisms: Understanding the molecular interactions of this compound can help identify new targets for drug development.

Case Studies

- Antidepressant Efficacy : A clinical study evaluated the effectiveness of dosulepin (a related compound) in treating major depressive disorders. Results indicated significant improvements in mood stabilization among participants .

- Neuropharmacological Studies : Research involving dibenzo derivatives has shown promise in modulating dopamine pathways, which are crucial for treating schizophrenia and other psychotic disorders .

- Cancer Research : Some derivatives have been investigated for their potential as PARP inhibitors in cancer therapy, showcasing their versatility beyond psychiatric applications .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in therapeutic effects such as mood stabilization or reduction of psychotic symptoms.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Doxepin (Dibenzo[b,e]oxepin Derivative)

- Structure: Oxygen atom in the central ring (oxepin) vs. sulfur (thiepin). Substituted with a dimethylaminopropylidene group.

- Activity : Antidepressant and antihistaminic effects via H1 receptor antagonism.

- Key Difference : The thiepin core in the target compound may confer higher metabolic stability due to sulfur’s lower electronegativity compared to oxygen.

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

- Structure : Fluorine atoms at positions 7 and 8; hydroxyl group at position 11.

- Application : Key intermediate for Baloxavir Marboxil (antiviral). Fluorine enhances binding affinity and lipophilicity.

- Comparison : The target compound’s methoxy and pyrrolidinyl ethoxy groups may direct it toward CNS or anti-inflammatory applications, contrasting with the antiviral use of the fluorinated analog.

Dibenzo[b,e]thiepin-11(6H)-one O-Benzoyloxime Derivatives

- Structure : Sulfur-containing thiepin core with O-benzoyloxime substituents.

- Activity : Demonstrated superior antimicrobial activity (MIC 25–50 μg/mL) compared to oxepin analogs, highlighting sulfur’s role in enhancing bioactivity.

- Comparison : The target compound’s pyrrolidinyl ethoxy chain may shift its mechanism toward receptor modulation rather than direct antimicrobial action.

Structural and Functional Data Table

Research Findings and Implications

- Synthesis : The target compound likely employs Wittig reactions or palladium-catalyzed cyclization, similar to methods for dibenzothiepin derivatives (e.g., Baloxavir intermediate). The pyrrolidinyl ethoxy chain may require multi-step functionalization.

- Bioactivity: Sulfur in the thiepin core enhances metabolic stability and binding affinity compared to oxepins.

- Solubility : The hydrochloride salt ensures improved pharmacokinetics, critical for oral bioavailability.

Actividad Biológica

Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride is a complex organic compound that belongs to the dibenzothiepin family. This compound has attracted attention for its potential pharmacological applications, particularly in the fields of neurology and cardiology. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a dibenzo[b,e]thiepin core with various substituents that influence its biological interactions. The presence of the hydroxyl group at the 11th position and the methoxy group at the 8th position contribute to its reactivity and binding affinity to biological targets.

Research indicates that dibenzo(b,e)thiepin derivatives may act primarily through modulation of neurotransmitter systems. The compound is posited to interact with calcium channels and receptors involved in neurotransmission, potentially influencing both excitatory and inhibitory pathways in the nervous system.

Neuroprotective Effects

Studies have shown that dibenzo(b,e)thiepin derivatives exhibit significant neuroprotective properties. For instance, they have been evaluated for their ability to mitigate neuronal damage in models of neurodegenerative diseases. The interaction with neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety .

Cardiovascular Effects

The compound has also been investigated for its cardiovascular effects. Dibenzo[b,e]thiophene derivatives have been reported to increase perfusion pressure and coronary resistance at low doses, indicating a possible role in managing cardiovascular diseases . Additionally, its potential as a calcium channel blocker may further enhance its therapeutic profile in this area.

Case Studies

- Neuropharmacological Study : A study involving animal models demonstrated that administration of dibenzo(b,e)thiepin derivatives resulted in reduced anxiety-like behavior, supporting their potential use as anxiolytics .

- Cardiovascular Assessment : In vitro studies showed that dibenzo(b,e)thiepin compounds could effectively modulate calcium influx in cardiac myocytes, suggesting a mechanism for their observed cardiovascular effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves a multi-step process, including fluorination of the dibenzothiepin core, hydroxylation at the 11-position, and introduction of the pyrrolidinyl-ethoxy-phenyl moiety. Critical steps include controlling reaction temperatures to avoid side products (e.g., over-fluorination) and using anhydrous conditions to stabilize intermediates. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended, followed by recrystallization in ethanol-water mixtures to achieve >95% purity. Monitoring reaction progress with TLC (silica GF254) and NMR spectroscopy (e.g., tracking fluorine coupling patterns) ensures reproducibility .

Q. How can researchers address solubility challenges in pharmacological assays?

The compound’s low solubility (predicted ~0.04 g/L in water at 25°C) necessitates co-solvent systems. For in vitro studies, dimethyl sulfoxide (DMSO) at concentrations ≤0.1% (v/v) is suitable, while micellar formulations (e.g., polysorbate 80) or cyclodextrin inclusion complexes enhance aqueous solubility for in vivo administration. Solubility parameters (Hansen solubility parameters) should be calculated to optimize solvent selection .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR for backbone assignment, ¹⁹F NMR to confirm fluorination patterns, and 2D-COSY/HMBC for resolving overlapping signals in the dibenzothiepin core.

- HRMS : Electrospray ionization (ESI+) for molecular ion validation (e.g., [M+H]⁺).

- X-ray crystallography : To resolve stereochemistry at the 11-position and confirm the hydrochloride salt formation .

Advanced Research Questions

Q. How can computational modeling predict metabolic stability and receptor binding?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and identify electron-rich regions prone to oxidative metabolism. Molecular docking (AutoDock Vina) against target receptors (e.g., serotonin or dopamine receptors) assesses binding affinity, guided by the pyrrolidinyl-ethoxy group’s flexibility and fluorine’s electronegativity. Pharmacokinetic parameters (e.g., logP, pKa) are predicted using software like ACD/Labs Percepta to prioritize derivatives with improved blood-brain barrier permeability .

Q. What strategies resolve contradictory data in SAR studies?

- Dose-response curves : Validate receptor affinity discrepancies (e.g., IC₅₀ variations) using standardized assays (e.g., radioligand binding with ³H-labeled competitors).

- Crystallographic analysis : Compare ligand-receptor complexes to identify conformational changes caused by substituents (e.g., methoxy vs. ethoxy groups).

- Meta-analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity and adjust for batch effects .

Q. How do fluorinated moieties influence in vivo bioavailability?

Fluorine atoms enhance metabolic stability by resisting CYP450-mediated oxidation, as shown in comparative studies with non-fluorinated analogs. However, their electronegativity may reduce passive diffusion. In vivo pharmacokinetic studies (rodent models) with LC-MS/MS quantification of plasma concentrations over 24 hours are recommended to quantify half-life improvements .

Methodological Questions

Q. What experimental designs optimize reaction conditions for scale-up?

Use a Box-Behnken design (three factors: temperature, catalyst loading, solvent ratio) to minimize experiments while maximizing data resolution. Response surface methodology (RSM) identifies optimal conditions (e.g., 65°C, 5 mol% Pd(OAc)₂, THF/H₂O 4:1) for yield and purity. Real-time PAT (Process Analytical Technology) tools, like inline FTIR, monitor intermediate formation .

Q. Which analytical methods detect degradation products under accelerated stability testing?

Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with UPLC-QTOF-MS identify major degradation pathways. For example, methoxy group demethylation under acidic conditions generates a phenolic byproduct. Quantify degradation kinetics using Arrhenius plots to extrapolate shelf-life .

Data Analysis & Reporting

Q. How should researchers statistically validate contradictory results in receptor selectivity assays?

Apply ANOVA with post-hoc Tukey tests to compare binding affinities across receptor subtypes. Use principal component analysis (PCA) to cluster compounds based on selectivity profiles and identify outliers. Reporting effect sizes (Cohen’s d) ensures clinical relevance .

Q. What interdisciplinary approaches enhance translational potential?

Integrate cheminformatics (e.g., KNIME workflows for SAR) with transcriptomics (RNA-seq of treated neuronal cells) to map off-target effects. Collaborate with material scientists to develop nanoparticle carriers for targeted CNS delivery, leveraging the compound’s logD (~2.5) for optimal partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.